molecular formula C5H9N3O B8791039 5-Amino-1-methyl-1,6-dihydropyrazin-2(3H)-one CAS No. 623564-51-2

5-Amino-1-methyl-1,6-dihydropyrazin-2(3H)-one

Cat. No. B8791039
M. Wt: 127.14 g/mol
InChI Key: BPFBPFRIVNHIHS-UHFFFAOYSA-N
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Patent
US07812014B2

Procedure details

A solution of 5-amino-1-methyl-3,6-dihydro-1H-pyrazin-2-one hydrochloride (662 mg) in methanol (10 mL) was added 10% potassium carbonate aqueous solution at 0° F. and then stirred for 40 min at 0□. The mixture was concentrated under reduced pressure. The residue was triturated with chloroform (18 mL) and methanol (2 mL) at room temperature for 30 min. The precipitate was filtered off and dried in vacuo. The compound was obtained as a pale brown powder (515 mg, quantitative).
Name
5-amino-1-methyl-3,6-dihydro-1H-pyrazin-2-one hydrochloride
Quantity
662 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH2:8][N:7]([CH3:9])[C:6](=[O:10])[CH2:5][N:4]=1.C(=O)([O-])[O-].[K+].[K+]>CO>[NH2:2][C:3]1[CH2:8][N:7]([CH3:9])[C:6](=[O:10])[CH2:5][N:4]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
5-amino-1-methyl-3,6-dihydro-1H-pyrazin-2-one hydrochloride
Quantity
662 mg
Type
reactant
Smiles
Cl.NC1=NCC(N(C1)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 40 min at 0□
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with chloroform (18 mL) and methanol (2 mL) at room temperature for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The compound was obtained as a pale brown powder (515 mg, quantitative)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
NC1=NCC(N(C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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